molecular formula C11H13NO B1319918 Phenyl(pyrrolidin-3-yl)methanone CAS No. 26803-27-0

Phenyl(pyrrolidin-3-yl)methanone

Cat. No.: B1319918
CAS No.: 26803-27-0
M. Wt: 175.23 g/mol
InChI Key: YLBMMUDQGTXXKP-UHFFFAOYSA-N
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Description

Phenyl(pyrrolidin-3-yl)methanone is a chemical compound with the molecular formula C11H14ClNO . It is a white to yellow solid at room temperature . The compound is part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, pyrrolidine compounds are known to undergo various chemical reactions. These reactions can lead to a variety of bioactive molecules with target selectivity .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 211.69 . It is a white to yellow solid at room temperature . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis : An efficient one-pot synthetic procedure for pyrrole derivatives, including those similar to Phenyl(pyrrolidin-3-yl)methanone, was developed using acetophenone and trimethylacetaldehyde. This economical method achieved good yields and has broad utility in the synthesis of pyrrole derivatives (Kaur & Kumar, 2018).

  • Structural and Conformational Analysis : Boric acid ester intermediates with benzene rings, including compounds structurally related to this compound, have been synthesized and characterized. Their structures were confirmed using various spectroscopic methods, and crystallographic and conformational analyses were performed, providing insights into their physicochemical properties (Huang et al., 2021).

Biomedical Applications

  • Antimicrobial Activity : Some derivatives of pyrrole methanones have shown significant antimicrobial activity. For instance, compounds containing a methoxy group demonstrated high antimicrobial activity, indicating potential therapeutic applications (Kumar et al., 2012).

  • Antibacterial and Antifungal Effects : Organotin(IV) complexes derived from compounds structurally related to this compound showed enhanced antibacterial activities, indicating potential as drug candidates (Singh et al., 2016).

Other Applications

  • Enantioselective Synthesis : Biocatalysts, such as Lactobacillus paracasei, have been used to produce enantiomerically pure derivatives of phenyl(pyridin-2-yl)methanone, indicating potential for asymmetric synthesis in pharmaceutical applications (Şahin et al., 2019).

  • Spectroscopic Properties : The electronic absorption and fluorescence properties of phenylmethanone derivatives were investigated, revealing their potential in materials science, particularly in the development of fluorescent materials (Al-Ansari, 2016).

Safety and Hazards

Phenyl(pyrrolidin-3-yl)methanone is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Pyrrolidine compounds, including Phenyl(pyrrolidin-3-yl)methanone, have a wide range of potential applications in drug discovery due to their diverse biological activities . Future research could focus on exploring these activities further and developing new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

phenyl(pyrrolidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11(10-6-7-12-8-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBMMUDQGTXXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597558
Record name Phenyl(pyrrolidin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26803-27-0
Record name Phenyl(pyrrolidin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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